Product packaging for Methyl sinapate(Cat. No.:CAS No. 20733-94-2)

Methyl sinapate

Cat. No.: B126888
CAS No.: 20733-94-2
M. Wt: 238.24 g/mol
InChI Key: JHLPYWLKSLVYOI-SNAWJCMRSA-N
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Description

Historical Context of Sinapate Ester Research in Natural Products

The investigation of plant-derived organic compounds, or natural products, has a rich history dating back over two centuries. Initially, these compounds were often dismissed as metabolic byproducts. db-thueringen.de However, this perspective shifted dramatically with the recognition of their crucial roles as chemical mediators in plant-insect interactions, leading to the concept of coevolution. db-thueringen.de Among the vast array of plant natural products, sinapate esters, which are derivatives of sinapic acid, have garnered significant attention. These compounds are particularly abundant in plants belonging to the Brassicaceae family. nih.govfrontiersin.org

Historically, research into sinapate esters has been driven by their prevalence in economically important crops like oilseed rape (Brassica napus). db-thueringen.deresearchgate.net Early studies focused on identifying and quantifying these esters in various plant tissues. researchgate.net The presence of a complex pattern of sinapate esters in Brassica napus seeds, for instance, has been a subject of interest for the research community. researchgate.net Over time, the focus of research has evolved from simple biochemical descriptions to the intricate engineering of metabolic pathways. db-thueringen.de

Methyl Sinapate within the Hydroxycinnamic Acid Family

This compound is a member of the hydroxycinnamic acid family, a class of phenolic compounds characterized by a C6-C3 carbon skeleton. nih.govhmdb.ca Specifically, it is the methyl ester of sinapic acid. nih.gov Hydroxycinnamic acids, including sinapic acid, ferulic acid, and p-coumaric acid, are derived from the shikimate/phenylpropanoid pathway in plants. researchgate.nethmdb.ca These compounds are widespread in the plant kingdom and are known for their diverse biological activities. nih.govnih.gov

The defining feature of hydroxycinnamic acids is a cinnamic acid core with one or more hydroxyl groups attached to the benzene (B151609) ring. hmdb.ca In the case of this compound, the IUPAC name is methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate. nih.gov This structure, with its specific arrangement of hydroxyl and methoxy (B1213986) groups on the phenyl ring, dictates its chemical properties and biological functions.

Table 1: Key Hydroxycinnamic Acids and their Relationship to this compound

Compound NameParent AcidKey Structural Difference from Sinapic Acid
This compoundSinapic AcidEsterification of the carboxylic acid with a methyl group.
Sinapic Acid-Two methoxy groups and one hydroxyl group on the phenyl ring.
Ferulic Acid-One methoxy group and one hydroxyl group on the phenyl ring.
p-Coumaric Acid-One hydroxyl group on the phenyl ring.
Caffeic Acid-Two hydroxyl groups on the phenyl ring.

Significance of this compound in Plant Biology and Phytochemistry

This compound, along with other sinapate esters, plays a significant role in the life of plants. These compounds are not merely inert substances but are actively involved in various physiological processes. One of their primary functions is to protect plants from the damaging effects of ultraviolet (UV) radiation. nih.govresearchgate.net Sinapoyl malate, a related sinapate ester, is particularly important in shielding leaves from UV-B radiation. researchgate.netresearchgate.net

Furthermore, sinapate esters contribute to a plant's defense mechanisms against pathogens and herbivores. nih.gov The accumulation of these compounds can be induced by biotic stresses such as fungal infections. nih.gov They are also involved in the biosynthesis of lignin (B12514952), a complex polymer that provides structural support to plants and is essential for water transport. db-thueringen.de

From a phytochemical perspective, this compound is a notable secondary metabolite found in various plant species, including Elaeagnus lanceolata and Goniothalamus laoticus. nih.gov The accumulation of sinapate esters is a characteristic feature of the Brassicaceae family, which includes many common vegetables and oilseed crops. researchgate.net The complex array of these esters found in plants highlights the sophisticated metabolic networks that have evolved. db-thueringen.de

Emerging Research Trajectories for this compound

Current and future research on this compound is exploring a range of its potential applications and biological activities. One of the key areas of investigation is its antioxidant properties. researchgate.netmdpi.com The ability of phenolic compounds like this compound to scavenge free radicals is of great interest due to its implications for human health and food preservation. nih.govmdpi.com

Moreover, the antimicrobial and antifungal activities of sinapic acid and its derivatives are being actively studied. nih.govresearchgate.net These properties could lead to the development of natural alternatives to synthetic preservatives and antimicrobial agents. Research is also delving into the potential of this compound and related compounds in other areas, such as their anti-inflammatory and anticancer effects. researchgate.netdntb.gov.ua

The influence of environmental factors on the accumulation of sinapate esters in plants is another important research direction. nih.gov Understanding how factors like UV radiation, drought, and pathogen attack affect the biosynthesis of these compounds could have implications for agriculture and the development of stress-resistant crops. researchgate.net Furthermore, the unique photochemical properties of this compound, including its ability to undergo photoisomerization, are being explored for their potential to influence its biological activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B126888 Methyl sinapate CAS No. 20733-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPYWLKSLVYOI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-94-2
Record name Antithiamine factor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Occurrence and Natural Distribution of Methyl Sinapate

Natural Sources of Methyl Sinapate

This compound has been identified in a variety of plant species, indicating its widespread though not universal presence in the plant kingdom.

This compound is a recognized constituent of the phenolic profile of Brassica species. nih.govneist.res.in In rapeseed (Brassica napus), it is considered one of the major phenolic compounds alongside sinapine (B1681761). nih.gov Studies on rapeseed have consistently detected this compound, although its concentration can vary. For instance, in an analysis of rapeseed mutant lines, the average content of this compound was found to be 0.05 ± 0.01 mg∙g−1 in the 'Youngsan' cultivar and 0.09 ± 0.03 mg∙g−1 in the 'Tammi' cultivar. mdpi.com Research has also reported the recovery of this compound from rapeseed meal at levels up to 7.2 mg/g. nih.govfrontiersin.org Furthermore, this compound has been identified in the lipids of rapeseed. nih.gov It has also been isolated from broccoli (Brassica oleracea var. italica) seeds. usda.gov

Table 1: this compound Content in Brassica Species

SpeciesCultivar/PartThis compound Content (mg/g)Reference
Brassica napus'Youngsan'0.05 ± 0.01 mdpi.com
Brassica napus'Tammi'0.09 ± 0.03 mdpi.com
Brassica napusRapeseed Mealup to 7.2 nih.govfrontiersin.org
Brassica oleracea var. italicaSeedsPresent usda.gov
Brassica juncea-Present plantaedb.com
Brassica nigra-Present plantaedb.com
Brassica carinata-Present plantaedb.com

Beyond the Brassica genus, this compound has been reported in several other plant families. It has been identified in Elaeagnus lanceolata and Goniothalamus laoticus. nih.gov Specifically, research on the chemical constituents of Goniothalamus laoticus stems led to the isolation of this compound. researchgate.netnih.gov In the seeds of radish (Raphanus sativus), another member of the Brassicaceae family, trans-methyl sinapate has been identified and isolated. spkx.net.cnscielo.br

Table 2: Presence of this compound in Various Plant Genera

Plant GenusSpeciesPart of PlantReference
ElaeagnuslanceolataNot specified plantaedb.comnih.gov
GoniothalamuslaoticusStems researchgate.netnih.gov
RaphanussativusSeeds spkx.net.cnscielo.br

Factors Influencing this compound Accumulation in Plants

The concentration of this compound and other phenolic compounds in plants is not static; it is influenced by both external and internal factors.

Plants are known to accumulate phenolic compounds, including sinapate esters, as a response to environmental stresses. nih.gov This accumulation is considered an adaptive process. nih.govfrontiersin.org For example, sinapate esters play a role in protecting plants from the damaging effects of UV-B radiation. acs.orgresearchgate.net Studies on Arabidopsis thaliana have shown that mutations affecting the phenylpropanoid pathway, leading to reduced concentrations of sinapate esters, result in hypersensitivity to UV radiation. acs.org The accumulation of these compounds in the epidermal layers is thought to act as a "sunscreen". rsc.orgresearchgate.net Abiotic stresses such as nitrogen deficiency and low temperatures can also lead to an increase in sinapate ester levels in plants like Arabidopsis thaliana. uoguelph.ca

The concentration of sinapate esters, including this compound, can also vary depending on the developmental stage of the plant and the specific tissue. researchgate.net In Brassica napus, sinapine, a related sinapate ester, is synthesized primarily during the seed filling stages and accumulates in the embryo. researchgate.netresearchgate.net As rapeseed seeds mature, some sinapine is hydrolyzed to free sinapic acid. core.ac.uk High-resolution mass spectrometry imaging has revealed the specific localization of different sinapate esters within plant tissues. For instance, in oilseed rape, sinapoyl glucose was found in the adaxial cotyledon epidermis, suggesting a role in protecting against abiotic stress. rsc.org In germinating Raphanus sativus cotyledons, a complex pattern of sinapic acid derivatives undergoes significant quantitative changes, with sinapoylcholine being prominent in the seeds and other derivatives like sinapoylmalate appearing during growth. researchgate.netresearchgate.net

Biosynthesis and Metabolic Pathways of Methyl Sinapate

Phenylpropanoid Pathway and Sinapate Ester Biosynthesis

The journey to methyl sinapate begins within the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. nih.govbioone.org This pathway is responsible for producing the core phenolic structure from which this compound and other related esters are derived. researchgate.net

Shikimate Pathway Precursors (e.g., Phenylalanine)

The ultimate precursor for the aromatic ring of this compound is the amino acid phenylalanine, which is itself a product of the shikimate pathway. nih.govdb-thueringen.de This essential metabolic route, present in plants, bacteria, fungi, and other organisms, converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, into chorismate through a series of seven enzymatic steps. wikipedia.orgnih.gov Chorismate then serves as a crucial branch-point intermediate for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov The conversion of chorismate to phenylalanine marks the entry point into the phenylpropanoid pathway. nih.gov

Enzymatic Transformations Leading to Sinapic Acid (e.g., Ferulate 5-hydroxylase, Cinnamoyl-CoA reductase)

Once phenylalanine is formed, it undergoes a series of enzymatic transformations to yield sinapic acid, the direct precursor to this compound. nih.gov A key enzyme in this process is ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. nih.govpnas.org F5H catalyzes the hydroxylation of ferulate, coniferaldehyde (B117026), and coniferyl alcohol. pnas.org While it can act on ferulate, its affinity is significantly higher for coniferaldehyde and coniferyl alcohol, suggesting these may be the primary substrates in the biosynthesis of syringyl lignin (B12514952) and sinapate esters. pnas.org

Another critical enzyme is cinnamoyl-CoA reductase (CCR) , which is involved in the reduction of cinnamoyl-CoA esters. nih.govunl.edu Specifically, it transforms feruloyl-CoA into coniferaldehyde. nih.gov Following the action of F5H to produce 5-hydroxyconiferaldehyde, another methylation step occurs, followed by the action of an aldehyde dehydrogenase to finally yield sinapic acid. nih.gov

The following table summarizes the key enzymes and their roles in the formation of sinapic acid:

Enzyme NameAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid. oup.com
Cinnamate 4-hydroxylaseC4HCatalyzes the conversion of cinnamic acid to p-coumaric acid. oup.com
4-coumarate:CoA ligase4CLActivates p-coumaric acid to its CoA ester. bioone.org
Ferulate 5-hydroxylaseF5HHydroxylates ferulate derivatives at the 5-position. nih.govpnas.org
Cinnamoyl-CoA reductaseCCRReduces feruloyl-CoA to coniferaldehyde. nih.gov
Caffeic acid O-methyltransferaseCOMTMethylates hydroxyl groups on the aromatic ring. nih.gov

Methylation Processes in Sinapate Ester Formation

The final step in the formation of this compound is the methylation of the carboxylic acid group of sinapic acid. While the specific enzymes catalyzing this direct methylation in vivo are not fully elucidated in the provided search results, chemical synthesis methods demonstrate this possibility. For instance, this compound can be synthesized by the direct methylation of sinapic acid using methyl iodide under basic conditions. benchchem.com Another synthetic approach involves the esterification of sinapic acid with methanol (B129727) in the presence of an acid catalyst. sciencemadness.org In planta, it is plausible that a specific methyltransferase enzyme facilitates this reaction, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM).

Interconversion with Other Sinapate Esters and Derivatives (e.g., Sinapoyl malate, Sinapoyl glucose, Sinapine)

This compound is part of a larger family of sinapate esters that can be interconverted within the plant. frontiersin.orgnih.gov Key derivatives include sinapoyl glucose, sinapoyl malate, and sinapine (B1681761) (sinapoylcholine). nih.govfrontiersin.org These interconversions play crucial roles in the storage, transport, and utilization of sinapic acid for various physiological functions. nih.govresearchgate.net

The central intermediate in these conversions is 1-O-sinapoyl-β-D-glucose . frontiersin.orgresearchgate.net Sinapic acid is first esterified with glucose to form this activated molecule. nih.gov From here, the sinapoyl moiety can be transferred to other molecules.

Role of Specific Transferases (e.g., Sinapoylglucose:choline sinapoyltransferase, Sinapoylglucose:malate sinapoyltransferase)

Two key enzymes are responsible for the major interconversions of sinapoyl glucose:

Sinapoylglucose:choline sinapoyltransferase (SCT) , also known as sinapine synthase, catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-D-glucose to choline, forming sinapine . wikipedia.orgnih.govechemi.comexpasy.org This enzyme belongs to the transferase family, specifically acyltransferases. wikipedia.org

Sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl moiety from 1-O-sinapoyl-β-D-glucose to malate, resulting in the formation of sinapoyl malate . nih.govontosight.aiwikipedia.orgqmul.ac.uk This enzyme is a serine carboxypeptidase-like protein that functions as an acyltransferase. nih.govontosight.ai

The following table outlines the key transferases and their products in sinapate ester metabolism:

Enzyme NameAbbreviationSubstratesProduct
Sinapoylglucose:choline sinapoyltransferaseSCT1-O-sinapoyl-β-D-glucose, CholineSinapine, D-glucose
Sinapoylglucose:malate sinapoyltransferaseSMT1-O-sinapoyl-β-D-glucose, (S)-MalateSinapoyl-(S)-malate, D-glucose

Metabolic Profiling Studies in Plant Extracts

Metabolic profiling, or metabolomics, has been instrumental in identifying and quantifying this compound in various plant extracts. In a study on rapeseed (Brassica napus L.), this compound was identified as one of the major phenolic compounds alongside sinapine. acs.org Another study on the aerial parts of Felicia abyssinica also identified this compound. nih.govresearchgate.net Furthermore, metabolic profiling of transgenic oilseed rape with altered sinapine metabolism revealed the accumulation of other sinapate derivatives, including this compound 4-O-hexoside, highlighting the interconnectedness of these metabolic pathways. oup.com These studies underscore the utility of metabolomic approaches in understanding the complex network of secondary metabolites in plants.

Chemical Synthesis and Derivatization of Methyl Sinapate

Classical Synthetic Approaches for Sinapic Acid and Esters (e.g., Knoevenagel-Doebner condensation)

The most established and widely utilized method for synthesizing sinapic acid and its esters is the Knoevenagel-Doebner condensation. frontiersin.orgscirp.org This reaction typically involves the condensation of syringaldehyde (B56468) with malonic acid or a malonic acid monoester in the presence of a basic catalyst. frontiersin.orgbenchchem.com

The classical Knoevenagel-Doebner reaction for sinapic acid involves reacting syringaldehyde and malonic acid in a solvent like pyridine (B92270) with a catalyst such as piperidine. brieflands.comscirp.org The reaction proceeds through a proposed mechanism where the catalyst facilitates both the initial carbon-carbon bond formation and the subsequent decarboxylation to yield the final cinnamic acid structure. nih.gov To synthesize methyl sinapate directly, malonic acid monomethyl ester can be used in place of malonic acid. benchchem.com

A significant challenge in this synthesis is the potential for a second decarboxylation, which leads to the formation of 4-vinylsyringol as an undesired byproduct. scirp.orgscirp.orgresearchgate.net Research has shown that controlling the reaction temperature is crucial to mitigate this side reaction. Performing the condensation at temperatures below 80°C, specifically around 70°C, has been found to inhibit the formation of 4-vinylsyringol and optimize the yield of sinapic acid, achieving up to 78% after 2.5 hours. scirp.orgscirp.org While effective, this classical approach often relies on toxic and hazardous solvents and catalysts like pyridine and piperidine, prompting the development of more environmentally friendly methods. researchgate.netnih.gov

Table 1: Key Reactants and Products in Classical Synthesis

Compound NameRole
SyringaldehydeStarting material
Malonic AcidReactant for sinapic acid synthesis
Methyl MalonateReactant for this compound synthesis
PiperidineCatalyst
PyridineSolvent
Sinapic AcidProduct
This compoundProduct
4-VinylsyringolByproduct

Green Chemistry Methodologies in this compound Synthesis (e.g., Microwave activation, L-proline catalysis)

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to sinapic acid and its esters. These approaches aim to reduce the use of hazardous substances, decrease energy consumption, and improve reaction efficiency. frontiersin.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.commdpi.com Applying microwave heating to the Knoevenagel-Doebner condensation significantly reduces reaction times and can improve yields. frontiersin.orgnih.gov For instance, a microwave-assisted Wittig reaction of aldehydes with a phosphorane reagent has been reported as a convenient, single-step method for synthesizing various methyl cinnamates, including this compound, in high yields (75-92%) and short reaction times (2-3 minutes). tandfonline.com Optimization studies for microwave-assisted Knoevenagel-Doebner reactions have focused on parameters like temperature, reaction time, and the amount of catalyst to maximize the conversion of p-hydroxybenzaldehydes to the corresponding phenolic acids while minimizing side reactions. nih.gov

Table 2: Comparison of Synthesis Methodologies

MethodologyCatalyst/ConditionsAdvantagesDisadvantages
Classical Knoevenagel-Doebner Piperidine/Pyridine, 70°CHigh yield (up to 78%)Use of toxic reagents, byproduct formation
Microwave Activation Microwave irradiation (50W)Drastically reduced reaction time, high yieldsRequires specialized equipment
L-proline Catalysis L-proline in ethanolAvoids toxic bases, environmentally friendlyMay require extra purification steps

Enzymatic Synthesis and Biocatalysis for Sinapate Derivatives

Enzymatic synthesis offers a highly selective and environmentally benign alternative to chemical methods for producing sinapate derivatives. nih.gov Biocatalysis, often performed under mild reaction conditions, can lead to the formation of specific esters with high purity. diva-portal.org

Feruloyl esterases (FAEs) are a class of enzymes that have shown significant potential for the synthesis of various hydroxycinnamate esters, including those of sinapic acid. nih.goveuropa.eu For example, the feruloyl esterase from Aspergillus niger has been used for the transesterification of this compound to produce butyl sinapates. nih.gov By optimizing reaction parameters such as solvent composition, temperature, and substrate concentration, a yield of 78% for 1-butyl sinapate was achieved. nih.gov The enzyme could also be immobilized as cross-linked enzyme aggregates (CLEAs), allowing for its reuse and enhancing the cost-effectiveness of the process. nih.gov

Chemoenzymatic approaches have also been employed to synthesize novel sinapate derivatives. Phytosteryl sinapates, for instance, have been successfully synthesized by combining chemical and enzymatic steps. nih.gov These biocatalytic methods are valuable for creating new derivatives with potentially enhanced biological activities, such as increased antioxidant capacity. nih.gov Researchers are also using rational redesign and protein engineering to tailor the specificity of enzymes like FAEs from Fusarium oxysporum to improve their activity towards specific substrates like this compound, opening avenues for more efficient biocatalytic production. plos.org

Derivatization Strategies for Structure-Activity Relationship Studies

The modification of the sinapic acid structure is a common strategy to investigate structure-activity relationships (SAR) and to develop new molecules with enhanced or novel biological properties. mdpi.comresearchgate.net SAR studies help to understand how different functional groups on the sinapic acid core influence its activity, guiding the design of more potent compounds. mdpi.comnih.gov

Derivatization typically targets the carboxylic acid or the phenolic hydroxyl group of sinapic acid. emerald.com Esterification of the carboxylic acid group with various alcohols has been used to create a library of sinapate esters. mdpi.com Studies on these esters have revealed that the nature of the ester moiety is a key structural feature influencing UV absorbance properties. For example, greater steric hindrance on the ester group can lead to more active UV-filtering compounds. mdpi.com The free phenolic group is also crucial, as its presence is necessary for antioxidant activity. mdpi.com

Other derivatization strategies include:

Alkylation: Modifying the phenolic hydroxyl group through alkylation can alter the molecule's physicochemical properties, which has been explored in the development of bio-lubricants. emerald.com

Dimerization: A biomimetic, copper(I)-catalyzed dimerization of sinapate esters has been developed to create β–β′ disinapate esters. rsc.orgresearchgate.net These dimers have shown superior radical scavenging activity and broader UV-A and UV-B absorbance compared to their monomeric precursors. rsc.org

Amide Formation: Coupling sinapic acid with various amine-containing moieties, such as benzimidazoles, has been used to synthesize new derivatives with potent anti-inflammatory activity. brieflands.com These studies have shown that introducing electron-withdrawing groups to the appended ring can significantly enhance the anti-inflammatory effect. brieflands.com

These derivatization strategies are crucial for expanding the chemical diversity of sinapate-based compounds and for optimizing their function for specific applications in the cosmetic, pharmaceutical, and food industries. nih.govrsc.org

Spectroscopic and Computational Studies of Methyl Sinapate

Ultrafast Spectroscopy and Photodynamics of Methyl Sinapate

This compound, a derivative of a naturally occurring sunscreen found in plants, has garnered significant scientific interest due to its efficient ultraviolet (UV) absorption and subsequent energy dissipation mechanisms. nih.govacs.org Ultrafast spectroscopic techniques, such as transient electronic and vibrational absorption spectroscopy, have been instrumental in directly observing the structural and electronic changes that occur in this compound upon photoexcitation. nih.gov These studies have revealed that the relaxation of this compound after absorbing UV radiation is a complex process involving multiple steps, including repopulation of the initial isomer in its ground state, photoinduced isomerization, and vibrational relaxation. nih.gov The overarching goal of this research is to understand the fundamental photophysics and photochemistry that make sinapates effective photoprotective agents, which could inform the design of novel, bio-inspired UV filters. nih.govnih.gov

Upon absorption of UV-B radiation, this compound is promoted to an electronically excited state, typically the S₁ (1¹ππ*) state. acs.orgtandfonline.com From this initial bright state, the molecule undergoes a series of rapid, non-radiative transitions to dissipate the absorbed energy. High-resolution laser spectroscopic studies have been crucial in elucidating these complex decay pathways. tandfonline.comuva.nl

One significant pathway involves internal conversion (IC), an ultrafast process where the molecule transitions between electronic states of the same spin multiplicity (e.g., from S₁ to S₀) without emitting light. acs.orgnih.gov This process is often mediated by conical intersections. nih.gov For this compound, internal conversion pathways to other electronically excited states, such as a dark ¹nπ* state, are also considered to play a significant role. tandfonline.comuva.nl

Another competing pathway is intersystem crossing (ISC) to a triplet state (T₁). nih.govacs.org Time-resolved studies on this compound in the gas phase have suggested that after initial intramolecular vibrational energy redistribution (IVR) within the S₁ state (occurring in approximately 3 picoseconds), ISC to a nearby triplet state occurs in about 30 picoseconds, with the molecule persisting in this triplet state for longer than a nanosecond. nih.govacs.org However, other studies propose that internal conversion through an S₁/S₀ conical intersection is the more dominant relaxation channel, particularly in the gas phase. acs.org

The dynamics of these transitions are often characterized by biexponential decays, indicating the presence of multiple sequential or parallel relaxation processes. For instance, pump-probe spectroscopy experiments have identified distinct decay time constants corresponding to these different excited-state processes.

Table 1: Excited-State Decay Times for this compound Conformers This table presents the biexponential decay times and their relative contributions for the syn/cis and anti/cis conformers of this compound after excitation to their respective vibrationless origins, as determined by (1+1') Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopy.

ConformerExcitation Wavenumber (cm⁻¹)Fast Decay (τ₁)Slow Decay (τ₂)
syn/cis 31059.81.8 ns (93%)27.0 ns (7%)
anti/cis 31170.13.1 ns (93%)29.2 ns (7%)
Data sourced from Fan et al., 2020. researchgate.net

These studies highlight that the dissipation of absorbed photon energy in this compound is a multifaceted process involving a manifold of lower-lying singlet and triplet states. tandfonline.com The efficiency of these non-radiative pathways is central to its function as a photoprotective agent, allowing it to convert harmful UV energy into harmless heat while minimizing the formation of damaging photoproducts. nih.gov

A primary non-radiative decay mechanism for this compound and related sinapate esters following UV photoexcitation is geometric isomerization around the C=C double bond of the acrylic side chain. nih.govmdpi.com This trans-cis (or E→Z) isomerization provides an efficient route for the molecule to return to its electronic ground state. nih.gov Upon excitation to the S₁ (¹ππ*) state, the molecule evolves along the potential energy surface, leading to rotation around the double bond. acs.org This torsional motion facilitates the relaxation back to the ground state (S₀), yielding either the original trans-isomer or the cis-isomer photoproduct. acs.orgnih.gov

The direct observation of these structural changes has been achieved using techniques like transient vibrational absorption spectroscopy, which can track the formation of the photoisomer in real-time. nih.gov The process is not always straightforward and can be more complex than initially thought. nih.gov For example, in the related ethyl sinapate, the quantum yield of isomerization is dependent on the starting isomer. When starting from the trans isomer, the probability of forming either the trans or cis product is roughly equal. barbatti.org However, starting from the cis isomer, there is a higher probability of recovering the cis isomer (75%) compared to forming the trans product (25%). barbatti.org This suggests a complex potential energy surface topography that influences the outcome of the photochemical reaction. barbatti.org

Computational studies have complemented these experimental findings, confirming that both this compound and sinapic acid can undergo photoisomerization, providing crucial insights into their non-radiative transition mechanisms. mdpi.com This photoisomerization process is fundamental to the photoprotective capabilities of these molecules, as it provides a highly efficient channel for energy dissipation. nih.gov

Conical intersections (CIs) are critical features in the photochemical pathways of polyatomic molecules like this compound. nih.goviupac.org A CI is a point or seam of degeneracy between two or more electronic potential energy surfaces, which acts as an efficient funnel for ultrafast, non-radiative decay from an excited electronic state to a lower one. mdpi.comnih.gov For this compound, the relaxation from the excited S₁ state back to the ground S₀ state during photoisomerization is mediated by such conical intersections. nih.govmdpi.com

The molecule, after being excited, moves along the excited-state potential energy surface towards a CI. mdpi.com Reaching the CI allows for a rapid "hop" back to the ground state surface, a process that can occur within a single molecular vibration. iupac.org The geometry of the molecule at the CI is typically highly distorted, often involving significant twisting around the C=C double bond. acs.org Computational studies have precisely located the CI geometries for sinapic acid and this compound. For instance, in a methanol (B129727) solution, the C₃-C₁=C₂-C₄ dihedral angle at the CI for sinapic acid and this compound was calculated to be 100.7° and -97.7°, respectively. mdpi.com

The topography of the CI seam can influence the reaction outcome, determining the branching ratio between recovering the starting isomer and forming the photoisomer. nih.govbarbatti.org Different CI topographies at various points on the seam of intersection may direct the molecule towards different products upon relaxation to the ground state. nih.gov Therefore, understanding the location and characteristics of these conical intersections is essential for a complete picture of the photodynamics and photostability of this compound. mdpi.comrsc.org

Quantum Chemical Calculations (e.g., DFT, TD-DFT, MS-CASPT2)

Quantum chemical calculations have become indispensable tools for investigating the spectroscopic properties and photochemical behavior of this compound. tandfonline.commdpi.com Methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are frequently employed to provide detailed insights that complement experimental findings. mdpi.comresearchgate.net

DFT is widely used to determine the ground-state geometries and electronic properties of different conformers of this compound. mdpi.com TD-DFT is a popular method for calculating vertical and adiabatic excitation energies, oscillator strengths, and for scanning potential energy surfaces to map out photoisomerization pathways. tandfonline.commdpi.com While TD-DFT is computationally efficient, more accurate methods like MS-CASPT2 are often used to validate results and to accurately describe regions of strong electronic correlation, such as near conical intersections. mdpi.comresearchgate.net These computational approaches have been crucial in confirming the existence of photoisomerization pathways via conical intersections and in analyzing the electronic and geometric properties that govern the photodynamics of this compound. mdpi.com

Computational methods provide a powerful lens for examining the electronic and geometric landscapes of this compound. Calculations can identify the most stable conformers of the molecule, such as the syn/cis and anti/cis forms, which have been shown to be the dominant contributors in molecular beam experiments. tandfonline.com

TD-DFT calculations are used to predict the energies of electronically excited states. tandfonline.com These calculations provide both vertical excitation energies (from the ground state equilibrium geometry) and adiabatic excitation energies (from the ground state minimum to the excited state minimum). The results can be directly compared with experimental data from absorption and emission spectroscopy. tandfonline.com For example, calculations have identified the lowest singlet excited state (S₁) as a bright ¹ππ* state, which is primarily responsible for the strong UV absorption of this compound. tandfonline.comresearchgate.net Other nearby states, such as a second ππ* state and a dark nπ* state, are also characterized, providing a comprehensive picture of the electronic manifold that governs the molecule's photochemistry. tandfonline.com

Table 2: Calculated Excitation Energies for this compound Conformers This table displays the vertical and adiabatic excitation energies for the lower electronically excited states of the syn/cis and anti/cis conformations of this compound, calculated at the B3LYP/6-311G(d) level of theory. Oscillator strengths for vertical excitations are given in parentheses.

ConformationStateVertical Excitation Energy (eV)Adiabatic Excitation Energy (eV)
syn/cis ¹ππ4.25 (0.83)3.84
¹nπ4.54 (0.00)4.28
¹ππ4.90 (0.07)4.67
anti/cis ¹ππ4.28 (0.85)3.86
¹nπ4.56 (0.00)4.31
¹ππ4.91 (0.09)4.69
Data sourced from Fan et al., 2020. tandfonline.com

Furthermore, these computational analyses help in understanding the geometric changes that occur upon electronic excitation and during the relaxation process, such as the twisting of the ethylenic bond during isomerization. mdpi.com

The surrounding environment can significantly influence the photodynamics and reactivity of this compound. Quantum chemical calculations, often combined with continuum solvation models or explicit solvent molecules, are used to model these solvent effects. mdpi.comresearchgate.net Studies have shown that the solvent can perturb the electronic properties and excited-state dynamics of this compound. researchgate.net

For instance, computational models have been used to explore how different solvents affect the photoisomerization process and the antioxidant activity of this compound. mdpi.com These calculations revealed that in the excited state (S₁), the antioxidant performance is strongly dependent on the solvent. mdpi.com Analysis of global descriptors from these models also indicates that increasing solvent polarity significantly enhances the molecular activity of this compound. mdpi.com Similarly, TD-DFT and CASSCF/MS-CASPT2 calculations have highlighted appreciable solvent and hydrogen-bonding effects on the mechanisms of photoisomerization. researchgate.net By modeling the system in various environments, from the gas phase to different solvents, researchers can disentangle the intrinsic properties of the molecule from the effects induced by its microenvironment, leading to a more complete understanding of its function as a natural sunscreen. mdpi.comresearchgate.net

Resonance Enhanced Two-Photon Ionization (R2PI) Spectroscopy

Resonance Enhanced Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of molecules in the gas phase. hhu.de The method involves the absorption of two photons via a resonant intermediate electronic state. hhu.denih.gov In a typical two-color R2PI experiment, the first laser is scanned to excite molecules from the ground state to a specific rovibronic level of an excited electronic state. A second, fixed-frequency laser then ionizes the molecule from this excited state. hhu.de The resulting ions are detected by a mass spectrometer, which allows for mass-selective detection, ensuring that the recorded spectrum belongs to the target molecule. hhu.de This technique is particularly valuable for distinguishing between different conformational isomers of a molecule, as they often exhibit distinct electronic transition energies.

In the study of this compound, two-color R2PI spectroscopy has been instrumental in characterizing its conformational landscape. The R2PI excitation spectrum of jet-cooled this compound reveals the presence of multiple conformers. Research has identified dominant contributions from the syn/cis and anti/cis conformations. A much smaller contribution from the anti/trans conformation was also observed. The precise origin (0-0) transition energies for these conformers were determined from the high-resolution spectrum.

Table 1: 0-0 Transitions of this compound Conformers Determined by R2PI Spectroscopy

Conformer0-0 Transition (cm-1)
syn/cis (A)31059.8
anti/cis (B)31170.1
anti/trans (C)31288.3

The data clearly distinguishes the electronic origins of the three conformers, providing insight into the subtle effects of structural changes on the electronic properties of the molecule. The use of a two-color R2PI scheme was crucial in these studies as it enabled the efficient ionization of the excited states and allowed for the observation of a previously unobserved decay pathway leading to a long-lived state.

Transient Absorption Spectroscopy for Excited-State Relaxation

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales ranging from femtoseconds to milliseconds. researchgate.netrsc.org In a TA experiment, a "pump" laser pulse first excites the sample, creating a population of molecules in an excited state. A second, time-delayed "probe" pulse, typically a broadband white-light continuum, then passes through the sample, and its absorption is measured. researchgate.net The difference in the absorption spectrum of the probe before and after the pump pulse (ΔA) reveals information about the excited state, such as its absorption features (excited-state absorption), depletion of the ground state (ground-state bleach), and stimulated emission. researchgate.net By varying the time delay between the pump and probe pulses, the evolution of the excited state population can be tracked, providing kinetic data on relaxation processes like internal conversion, intersystem crossing, and energy transfer. rsc.org

For this compound, a compound used by plants as a sunscreen, understanding its excited-state dynamics is crucial to elucidating its photoprotective mechanisms. High-resolution laser spectroscopic studies have been employed to unravel the excited-state dynamics of isolated this compound. These investigations have revealed a complex picture of the internal conversion pathways available to the molecule after UV photon absorption.

Key findings from these studies indicate that following electronic excitation, this compound has access to multiple decay pathways. The use of sensitive spectroscopic methods has made it possible to observe a decay pathway that leads to a long-lived state. This pathway was not observed in earlier studies of similar compounds like cinnamates. While specific lifetimes for the excited states of isolated this compound are not detailed in the available literature, the multiexponential decay kinetics observed in related systems suggest that relaxation involves several processes, potentially including conformational changes or vibrational cooling. rsc.org The observation of a long-lived state is significant, as it points to a more complex energy dissipation mechanism than simple ultrafast internal conversion to the ground state, which is a hallmark of many natural sunscreens.

Infrared Ion Spectroscopy (IRIS) in Structural Elucidation

Infrared Ion Spectroscopy (IRIS), often performed using Infrared Multiple Photon Dissociation (IRMPD), is an advanced analytical technique that combines the selectivity of mass spectrometry with the structural information of infrared spectroscopy. nih.govresearchgate.net The method involves mass-selecting ions of interest in a mass spectrometer and then irradiating them with a tunable, high-power infrared laser. nih.gov When the frequency of the IR laser is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, heats up, and eventually fragments. researchgate.net An IR spectrum is generated by plotting the fragmentation efficiency as a function of the IR laser frequency. researchgate.net

This technique provides a unique vibrational "fingerprint" of the mass-selected ion, which is highly specific to its molecular structure, including its conformation and isomeric form. nih.gov A key application of IRIS is the structural elucidation of unknown compounds or the differentiation of isomers that are indistinguishable by mass spectrometry alone. nih.govarcjournals.org The experimental IRIS spectrum is typically compared with theoretical IR spectra calculated for candidate structures using quantum-chemical methods, such as Density Functional Theory (DFT). arxiv.org A good match between the experimental and a calculated spectrum allows for a confident assignment of the molecular structure. nih.gov

While specific IRIS studies focusing solely on the parent ion of this compound are not detailed in the provided search results, the technique has been successfully applied to elucidate the structures of metabolites and degradation products of compounds containing the sinapoyl moiety. researchgate.net In these studies, liquid chromatography is coupled with mass spectrometry and IRIS (LC-MS-IRIS). This workflow allows for the separation of complex mixtures, followed by the acquisition of mass spectra and, crucially, isomer-specific IR spectra for selected ions. nih.gov By comparing the measured IRIS spectra of, for example, oxidized or conjugated metabolites with a library of DFT-calculated spectra for all possible isomers, researchers can pinpoint the exact location of a chemical modification on the original molecule. researchgate.net This approach has proven invaluable for identifying the structures of transformation products of sinapoyl-containing compounds, demonstrating the power of IRIS in providing definitive structural assignments where mass spectrometry alone is insufficient. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Methyl Sinapate and Its Analogs

Influence of Esterification on Biological Activities

Esterification of the carboxylic acid group of sinapic acid is a key strategy for modifying its physicochemical properties, such as lipophilicity, which in turn influences its biological activity and applications.

Research comparing sinapic acid to its simple alkyl esters (methyl, ethyl, propyl, and butyl sinapate) has shown that the free acid form generally exhibits higher radical scavenging activity. uobasrah.edu.iqnih.gov For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, sinapic acid showed a higher activity (IC50 = 32.2 μM) compared to its alkyl esters, whose IC50 values ranged from 48.7 to 51.9 μM. uobasrah.edu.iq This suggests that the free carboxylic acid group contributes positively to the radical scavenging capacity in certain assay systems.

However, the effect of esterification is not always straightforward and can depend on the specific biological activity and the system being studied. While some studies report a decrease in antiradical activity upon esterification, attributing this to factors like steric hindrance, others have noted that the methyl ester of sinapic acid can show higher activity in certain contexts. researchgate.netacs.orgnih.gov Although esterification can sometimes lead to lower antioxidant activity compared to the parent molecule, it increases the lipophilicity of the compounds. researchgate.net This enhanced affinity for lipophilic environments, such as cell membranes, can be advantageous for certain applications. researchgate.netnih.gov

The length and nature of the ester chain also play a significant role. Studies on lipophilized esters of sinapic acid, such as hexyl and palmitoyl (B13399708) sinapate, found that the longer alkyl chain (palmitoyl) conferred superior antioxidant effects in stabilizing microencapsulated flaxseed oil. researchgate.netresearchgate.net This highlights the "polar paradox," where more lipophilic antioxidants can be more effective in oil-in-water emulsions. Conversely, for a series of hydroxyalkyl esters, increasing the alkyl chain length resulted in a decrease in antioxidant activity in an emulsion system. researchgate.netacs.org

CompoundDPPH Radical Scavenging Activity (IC50 in μM)Reference
Sinapic Acid32.2 uobasrah.edu.iq
Methyl Sinapate48.7 uobasrah.edu.iqnih.gov
Ethyl Sinapate51.9 uobasrah.edu.iqnih.gov
Propyl Sinapate50.6 uobasrah.edu.iqnih.gov
Butyl Sinapate50.1 uobasrah.edu.iqnih.gov

This table is interactive. Click on the headers to sort.

Sinapic Acid EsterObservation in Microencapsulated Flaxseed OilReference
Hexyl SinapateLess stable against oxidation compared to Palmitoyl sinapate researchgate.net
Palmitoyl SinapateMore stable against oxidation; superior antioxidant effect researchgate.netresearchgate.net

This table is interactive. Click on the headers to sort.

Impact of Substituents on Antioxidant Efficacy and UV Absorbance

The substituents on the phenyl ring of this compound are critical determinants of its antioxidant and UV-absorbing properties. The characteristic structure includes a hydroxyl group at the para-position (C4) and two methoxy (B1213986) groups at the meta-positions (C3 and C5).

The free phenolic hydroxyl group is essential for the antioxidant activity of sinapate esters. mdpi.comresearchgate.net This group is responsible for the molecule's ability to donate a hydrogen atom, thereby neutralizing free radicals. uobasrah.edu.iq The presence of the two electron-donating methoxy groups at the ortho-positions relative to the hydroxyl group increases the stability of the resulting phenoxyl radical, making sinapic acid and its esters potent antioxidants compared to other hydroxycinnamic acids like ferulic or p-coumaric acid. nih.govnih.gov

These substituents also profoundly influence UV absorbance. The combination of the hydroxyl and methoxy groups, along with the conjugated system of the propenoic acid side chain, is responsible for the strong absorption in the UV-B region (280-320 nm). benchchem.comacs.org SAR studies on a library of sinapic acid esters revealed that a free phenol (B47542) is not only crucial for antioxidant activity but also for achieving a higher intensity of UV protection. mdpi.comresearchgate.net

Furthermore, the nature of the ester group itself acts as a key structural feature for UV absorbance. Research has shown that introducing greater steric hindrance in the ester moiety can lead to more active UV-filtering compounds. mdpi.comresearchgate.net This is thought to be because steric bulk can influence the rate of cis/trans isomerization upon UV exposure, a key part of the photoprotective mechanism. mdpi.com For instance, when comparing various aliphatic and phenolic esters of sinapic acid, those with bulkier ester groups often exhibited enhanced UV absorbance properties. mdpi.com

Structural FeatureImpact on Antioxidant ActivityImpact on UV AbsorbanceReference
Free Phenolic -OH GroupEssential for radical scavengingEnhances intensity of protection mdpi.comresearchgate.net
Methoxy (-OCH3) GroupsIncrease stability of phenoxyl radical, enhancing potencyContribute to strong UV-B absorption nih.govnih.gov
Sterically Hindered Ester MoietyCan decrease antiradical activityLeads to more active UV filtering compounds researchgate.netmdpi.comresearchgate.net

This table is interactive. Click on the headers to sort.

Conformational Effects on Biological Activity

The three-dimensional arrangement, or conformation, of this compound and its analogs significantly impacts their biological activity, particularly their photoprotective capabilities. Like other cinnamic acid derivatives, this compound can exist as cis and trans geometric isomers due to the double bond in the acrylic side chain.

The trans-isomer is generally considered the more biologically active and stable form, especially concerning UV absorption. nih.gov Theoretical and experimental studies have shown that trans-isomers of sinapic acid and this compound exhibit more intense absorption peaks in the UVA range compared to their cis-counterparts. mdpi.com The superior photoprotective potential of the trans form is a key reason for its effectiveness as a natural sunscreen agent. nih.govmdpi.com

Photoisomerization, the light-induced conversion between cis and trans forms, is a critical aspect of the photoprotective mechanism. mdpi.com Upon absorbing UV radiation, the molecule can transition to an excited state and then dissipate the energy through non-radiative pathways, including isomerization, which helps prevent the energy from generating harmful reactive oxygen species. benchchem.commdpi.com The efficiency of this process is influenced by the molecule's conformation. mdpi.com

IsomerUV AbsorptionAntioxidant Activity (Ground State)Key CharacteristicReference
trans-Methyl SinapateMore intense absorption in UVA rangeGenerally considered the primary photoprotective formMore stable and potent UV absorber nih.govmdpi.com
cis-Methyl SinapateLower absorption thresholdsPotentially higher in some computational modelsLess stable; involved in photoisomerization cycle nih.govmdpi.com

This table is interactive. Click on the headers to sort.

Analytical Methodologies in Methyl Sinapate Research

Chromatographic Techniques for Isolation and Quantification (e.g., HPLC-DAD-MS, LC-MS)

The isolation and quantification of methyl sinapate from complex matrices, such as plant extracts, rely heavily on chromatographic techniques that separate compounds based on their chemical properties like polarity and molecular size. iipseries.org High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose, often coupled with various detectors for identification and quantification. iipseries.orgunite.itchromtech.com

One of the most powerful approaches is High-Performance Liquid Chromatography with a Diode Array Detector and Mass Spectrometry (HPLC-DAD-MS) . mdpi.commdpi.com This combination allows for the separation of this compound from other phytochemicals, while the DAD provides ultraviolet (UV) spectral data that aids in preliminary identification. mdpi.com Simultaneously, the mass spectrometer offers precise mass-to-charge ratio information, enabling definitive identification and structural elucidation. researchgate.net For instance, in the analysis of rapeseed extracts, HPLC-DAD has been effectively used to profile sinapic acid derivatives, with sinapine (B1681761) being a major identified compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical tool. It is particularly valuable for its sensitivity and selectivity, allowing for the detection and quantification of even trace amounts of this compound. researchgate.netresearchgate.net LC-MS, especially when used with tandem mass spectrometry (MS/MS), can provide detailed structural information through fragmentation patterns, confirming the identity of the compound. nih.gov The application of LC-MS has been essential in characterizing solar radiation-induced degradation products of related compounds like sinapoyl malate, showcasing its utility in stability and metabolic studies. nih.gov The recovery of this compound from sources like rapeseed meal has been reported at up to 7.2 mg/g, a measurement often achieved through these advanced chromatographic methods. nih.govfrontiersin.org

Table 1: Chromatographic Methods for this compound Analysis

Technique Principle of Separation Detection Method Application in this compound Research
HPLC-DAD-MS Differential partitioning between a stationary phase and a liquid mobile phase. Diode Array Detector (UV-Vis spectra) and Mass Spectrometry (mass-to-charge ratio). Separation, tentative identification, and structural confirmation of this compound in complex mixtures.
LC-MS Similar to HPLC, separates compounds based on their interaction with a stationary and mobile phase. Mass Spectrometry (provides molecular weight and structural information). High-sensitivity quantification and identification of this compound and its metabolites.

Spectroscopic Characterization (e.g., NMR Spectroscopy, Mass Spectrometry)

Following isolation, the definitive structural confirmation of this compound is achieved through various spectroscopic techniques. unite.itNuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are indispensable in this regard. researchgate.net

NMR Spectroscopy , including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides detailed information about the molecular structure. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum reveal the arrangement of atoms within the molecule. docbrown.info For this compound, the ¹H and ¹³C NMR spectra are compared with published data to confirm its identity. researchgate.net For the related compound sinapic acid, ¹H NMR spectra have been recorded at 400 MHz in DMSO-d6 for structural analysis. hmdb.ca

Mass Spectrometry is used to determine the molecular weight and elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. nih.gov When coupled with a chromatographic system (as in LC-MS), it also provides fragmentation patterns that serve as a molecular fingerprint, further aiding in structural elucidation. researchgate.net For example, LC-ESI-MS/MS analysis has been used for the tentative identification of various phenolic compounds, including derivatives of sinapic acid. researchgate.net

Table 2: Spectroscopic Data for Sinapic Acid Derivatives

Technique Information Obtained Relevance to this compound
¹H NMR Number and type of hydrogen atoms, their connectivity. Confirms the presence of specific functional groups and the overall proton framework.
¹³C NMR Number and type of carbon atoms. Provides a map of the carbon skeleton of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. Confirms the molecular formula and provides structural information based on how the molecule breaks apart.
High-Resolution MS (HRMS) Precise molecular weight. Allows for the unambiguous determination of the elemental composition.

In Vitro Assays for Biological Activity Evaluation (e.g., DPPH, FRAP, Cell-based assays)

To investigate the biological properties of this compound, a variety of in vitro assays are employed. These assays are crucial for screening potential therapeutic activities, particularly its antioxidant capacity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger. e3s-conferences.orgmdpi.com The assay measures the reduction of the stable DPPH radical, which is observed as a color change from violet to yellow. mdpi.com The antioxidant activity is often expressed as the concentration of the compound required to inhibit 50% of the DPPH radicals (IC50). e3s-conferences.org Studies on sinapic acid and its esters have utilized the DPPH assay to compare their antioxidant activities. acs.org

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). e3s-conferences.orgresearchgate.net This reduction is monitored by a color change, and the intensity of the color is proportional to the antioxidant capacity of the sample. mdpi.com Like the DPPH assay, the FRAP assay has been used to assess the antioxidant potential of sinapic acid derivatives. acs.orgresearchgate.net

Cell-based assays provide a more biologically relevant context for evaluating the effects of this compound. sigmaaldrich.com These assays can be used to assess a range of activities, including cytotoxicity, anti-inflammatory effects, and anticancer potential. bioivt.com For example, cytotoxicity can be measured using assays like the MTT assay, which determines cell viability. sigmaaldrich.com In studies of sinapic acid derivatives, cell-based assays have been used to evaluate their anti-inflammatory effects by measuring the inhibition of NF-κB activation and the expression of inflammatory cytokines like IL-6 and IL-8 in cell lines such as BEAS-2B. nih.gov

Table 3: Common In Vitro Assays for this compound

Assay Principle Biological Activity Measured
DPPH Assay Measures the ability of a compound to scavenge the stable DPPH radical. Free radical scavenging/antioxidant activity.
FRAP Assay Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Reducing power/antioxidant capacity.
Cell-based Assays (e.g., MTT, NF-κB reporter) Utilizes living cells to assess the effect of a compound on cellular processes. sigmaaldrich.com Cytotoxicity, cell viability, anti-inflammatory activity, anticancer effects. nih.govsigmaaldrich.com

In Vivo Model Systems for Efficacy and Mechanism Studies (e.g., Animal models for Parkinson's disease, inflammatory conditions, cancer)

To validate the therapeutic potential observed in in vitro studies and to understand the mechanisms of action in a living organism, in vivo model systems are essential. While direct studies on this compound in some of these models are emerging, research on structurally related compounds provides valuable insights into its potential applications.

Animal models for cancer are used to evaluate the antitumor effects of compounds. For instance, in a melanoma mouse model using B16F10 cell-inoculated mice, the related compound methyl gallate was shown to decrease tumor volume, reduce tumor vessel density, and suppress metastasis. nih.gov Another study on a triple-negative breast cancer orthotopic model showed that homovanillyl sinapate, a derivative of sinapic acid, markedly reduced tumor growth. oncotarget.comresearchgate.net These models are crucial for assessing the efficacy of potential anticancer agents in a complex biological system. cancer.gov

Animal models for inflammatory conditions are used to investigate the anti-inflammatory properties of compounds. Sinapic acid has been shown to possess anti-inflammatory activity, and its derivatives have been evaluated for their ability to modulate inflammatory pathways. nih.gov While specific animal models for this compound are not detailed in the provided context, such models would be critical for confirming its anti-inflammatory potential.

Animal models for Parkinson's disease and other neurodegenerative disorders are employed to study the neuroprotective effects of compounds. The antioxidant properties of sinapic acid suggest its potential in mitigating oxidative stress, a key factor in neurodegeneration. researchgate.net Future research using animal models of Parkinson's disease could elucidate the potential of this compound in this area.

Table 4: In Vivo Models and Their Applications in Research on Sinapic Acid Derivatives

Animal Model Disease/Condition Parameters Measured Findings with Related Compounds
Melanoma Mouse Model Cancer (Melanoma) Tumor volume, tumor vessel density, metastasis. Methyl gallate decreased tumor volume and suppressed metastasis. nih.gov
Triple-Negative Breast Cancer Orthotopic Model Cancer (Breast) Tumor growth, cell proliferation, microvessel density. Homovanillyl sinapate reduced tumor growth. oncotarget.comresearchgate.net
Diabetic Rat Model Diabetes (related to inflammation and oxidative stress) Levels of lipid peroxides, hydroperoxides, protein carbonyls, antioxidant status. Sinapic acid improved antioxidant status. researchgate.net

Future Research Directions and Translational Perspectives

Deepening Understanding of Molecular Targets and Signaling Pathways

While the antioxidant and anti-inflammatory properties of methyl sinapate are recognized, the precise molecular targets and signaling pathways through which it exerts its effects remain an area for intensive investigation. benchchem.comfrontiersin.orgnih.gov Future research should focus on identifying the specific proteins and cellular cascades that interact with this compound. For instance, studies on its parent compound, sinapic acid, have suggested involvement in pathways such as the PKA/CREB signaling cascade, which is crucial for thermogenesis and lipolysis. bmbreports.org Investigating whether this compound shares or diverges from these pathways is a critical next step.

Furthermore, exploring its influence on key signaling pathways implicated in various diseases is warranted. For example, the STAT3/JNK/AKT pathway, which is often dysregulated in cancer, could be a potential target for this compound. nih.gov Similarly, understanding its interaction with pathways related to inflammation and oxidative stress, such as those involving NF-κB and Nrf2, will provide a more comprehensive picture of its therapeutic potential. researchgate.net Advanced molecular docking and simulation studies can help predict and validate these interactions at a molecular level. bmbreports.org

Exploring Novel Biological Activities and Therapeutic Applications

Beyond its established antioxidant and anti-inflammatory roles, there is a significant opportunity to explore novel biological activities of this compound. benchchem.comfrontiersin.orgnih.gov Preliminary studies on related phenolic compounds suggest potential in areas such as neuroprotection, cancer therapy, and antimicrobial applications. uobasrah.edu.iqnih.govbeilstein-journals.org

Future research could investigate the neuroprotective effects of this compound in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. uobasrah.edu.iq Its ability to scavenge reactive oxygen species (ROS) suggests a potential role in mitigating the oxidative stress that contributes to neuronal damage. nih.gov In the context of cancer, studies could explore its efficacy against various cancer cell lines and its potential to act synergistically with existing chemotherapeutic agents. nih.govbeilstein-journals.org The anticancer mechanisms of related compounds often involve the modulation of multiple proteins and signaling pathways, and similar investigations for this compound are needed. nih.govresearchgate.net Additionally, its antimicrobial properties against a broader spectrum of pathogens could be explored for applications in food preservation and as a potential therapeutic agent against infections. benchchem.comfrontiersin.org

Development of this compound-Derived Agents with Enhanced Bioavailability and Specificity

A significant hurdle in the therapeutic application of many natural compounds, including this compound, is their bioavailability and specificity. nih.gov Future research should focus on the design and synthesis of novel derivatives of this compound to overcome these limitations. Lipophilization, the process of increasing a compound's lipid solubility, is one strategy that has shown promise for other phenolic acids and could enhance the absorption and cellular uptake of this compound. beilstein-journals.org

The development of these derivatives should be guided by structure-activity relationship (SAR) studies to identify the chemical modifications that lead to improved biological activity and target specificity. For example, creating lipoconjugates by attaching fatty acids to the this compound molecule could be a viable approach. beilstein-journals.org Furthermore, the synthesis of dimers or other oligomeric forms of this compound could lead to compounds with enhanced antioxidant and UV-absorbing properties. researchgate.net These novel agents would require thorough evaluation for their efficacy and pharmacokinetic profiles.

Integration with Omics Technologies (e.g., Transcriptomics, Metabolomics) in Research

The integration of "omics" technologies, such as transcriptomics and metabolomics, offers a powerful approach to comprehensively understand the biological effects of this compound. oup.comfrontiersin.org These technologies allow for the simultaneous analysis of thousands of genes and metabolites, providing a holistic view of the cellular response to the compound. mdpi.comresearchgate.net

Transcriptomic studies can reveal the genes whose expression is altered by this compound, offering insights into the signaling pathways it modulates. oup.comfrontiersin.org Metabolomic analysis, on the other hand, can identify the changes in the cellular metabolic profile, highlighting the biochemical processes affected by the compound. nih.gov The combined analysis of transcriptomic and metabolomic data can provide a more complete picture of the mechanism of action of this compound and help identify novel biomarkers of its activity. oup.commdpi.com This integrated approach has been successfully used to study the effects of other plant-derived compounds and can be instrumental in elucidating the complex biological network regulated by this compound. oup.comfrontiersin.org

Sustainable Production and Recovery from Biomass

To ensure the widespread and affordable application of this compound, the development of sustainable and efficient production methods is essential. While chemical synthesis is possible, recovering this compound from natural sources, particularly from agro-industrial byproducts, presents a more environmentally friendly and economically viable option. frontiersin.orgnih.govtandfonline.com

This compound is found in various plants, especially within the Brassicaceae family, and can be recovered from biomass such as rapeseed meal. frontiersin.orgnih.gov Future research should focus on optimizing extraction and purification techniques to maximize the yield and purity of this compound from these sources. frontiersin.orgnih.gov This includes exploring green extraction methods that utilize environmentally benign solvents and reduce energy consumption. researchgate.net Chemo-enzymatic synthesis and catalytic fractionation are other promising avenues for the sustainable production of this compound and its derivatives from biomass. tandfonline.comrsc.org The development of integrated biorefinery processes that allow for the co-production of this compound alongside other valuable compounds from biomass would further enhance the sustainability and economic feasibility of its production. frontiersin.orgnih.gov

Q & A

Q. How is methyl sinapate identified and quantified in plant extracts?

this compound is typically isolated via methanol-water extraction followed by reversed-phase HPLC with UV detection at 330 nm. Identification relies on chromatographic comparison with authentic standards, while quantification uses external calibration curves for sinapate esters. For example, seed extracts are homogenized with zirconia beads, centrifuged, and analyzed using a C18 column with an acetonitrile-phosphoric acid gradient . Polarimetric detection at 240 nm and 330 nm distinguishes sinapic acid derivatives from other phenolics.

Q. What spectroscopic methods are used to quantify enzymatic hydrolysis of this compound?

UV difference spectroscopy at 339 nm (specific to this compound) measures ester bond cleavage by tracking absorbance decreases. Hydrolysis rates (µM/min) are calculated using extinction coefficients for this compound (εester = 12,300 M⁻¹cm⁻¹) and free sinapic acid (εacid = 9,800 M⁻¹cm⁻¹) . Triplicate assays at 25°C and pH 6 ensure reproducibility, with activity units (U) defined as µM substrate converted per minute .

Advanced Research Questions

Q. Why do discrepancies arise in FAE substrate specificity between this compound and arabinosyl sinapate?

this compound’s simple structure allows rapid ester bond cleavage but lacks the steric and electronic constraints of arabinosyl conjugates. For instance, Aspergillus niger FAE (AnFae1) shows 748 U/µM activity on this compound but only 164 U/µM on arabinosyl sinapate, suggesting active-site incompatibility with bulky arabinose moieties . This challenges the ABCD classification system, which relies on methyl ester specificity, as arabinosyl substrates better mimic natural plant cell wall substrates .

Q. How can enzyme engineering improve catalytic efficiency on this compound?

Rational design using molecular docking identifies active-site residues affecting substrate binding. For Fusarium oxysporum FoFaeC, mutations F230H/T202V enlarged the binding pocket, improving catalytic efficiency (kcat/Km) for this compound by 5-fold. Biochemical characterization involves heterologous expression in Pichia pastoris and activity assays under standardized conditions (25°C, pH 6) .

Q. How does solvent polarity influence this compound’s antioxidant activity in lipid systems?

In lipophilic environments (e.g., microencapsulated flaxseed oil), palmitoyl sinapate outperforms this compound due to better solubility. Antioxidant efficacy is assessed via β-carotene bleaching (β-CBA) and DPPH radical scavenging assays. Polar media (e.g., methanol-water) favor hydrophilic antioxidants, whereas nonpolar systems highlight this compound’s limitations in stabilizing lipids .

Methodological Considerations

Q. What statistical models resolve contradictions in this compound activity data across studies?

Q. How do temperature and pH optimize this compound hydrolysis assays?

Temperature gradients (25–70°C) and pH buffers (4–8) determine enzyme thermostability and activity profiles. For Aspergillus terreus FAE, optimal activity occurs at 35–45°C and pH 6, with Arrhenius activation energy (Ea) calculations validating temperature dependence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.